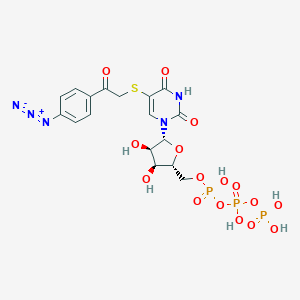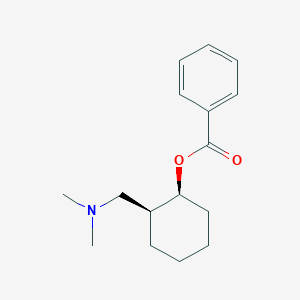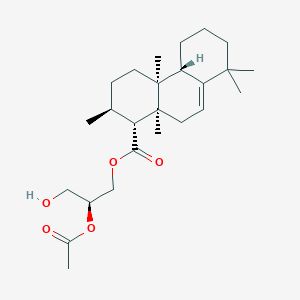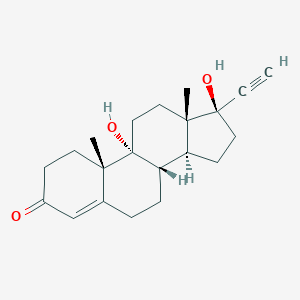
3,6-Dihydroxy-6-methylcholanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dihydroxy-6-methylcholanoic acid, also known as DHMCA, is a natural product that is found in various plants and fungi. It belongs to the class of triterpenoids, which are known for their diverse biological activities. DHMCA has gained attention in recent years due to its potential therapeutic applications in treating various diseases.
作用機序
The exact mechanism of action of 3,6-Dihydroxy-6-methylcholanoic acid is not fully understood. However, it is believed to exert its biological effects through various pathways such as the inhibition of inflammatory mediators, modulation of cell signaling pathways, and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3,6-Dihydroxy-6-methylcholanoic acid has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines such as TNF-α and IL-6, which are involved in various inflammatory diseases. 3,6-Dihydroxy-6-methylcholanoic acid has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. Additionally, 3,6-Dihydroxy-6-methylcholanoic acid has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
3,6-Dihydroxy-6-methylcholanoic acid has several advantages for use in lab experiments. It is a natural product that can be easily synthesized from ursolic acid. 3,6-Dihydroxy-6-methylcholanoic acid is also relatively stable and can be stored for extended periods of time. However, one limitation of using 3,6-Dihydroxy-6-methylcholanoic acid in lab experiments is its low solubility in water, which may limit its bioavailability.
将来の方向性
There are several future directions for research on 3,6-Dihydroxy-6-methylcholanoic acid. One area of interest is its potential use in treating neurodegenerative diseases. 3,6-Dihydroxy-6-methylcholanoic acid has been shown to have neuroprotective effects, and further research is needed to determine its effectiveness in treating diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of novel synthetic methods for 3,6-Dihydroxy-6-methylcholanoic acid, which may improve its bioavailability and therapeutic efficacy. Additionally, further studies are needed to fully understand the mechanism of action of 3,6-Dihydroxy-6-methylcholanoic acid and its potential use in treating various diseases.
Conclusion:
In conclusion, 3,6-Dihydroxy-6-methylcholanoic acid is a natural product with potential therapeutic applications in treating various diseases. Its anti-inflammatory, anti-cancer, anti-viral, and anti-microbial activities make it a promising candidate for drug development. However, further research is needed to fully understand its mechanism of action and to develop more effective synthetic methods. 3,6-Dihydroxy-6-methylcholanoic acid has the potential to be a valuable tool in the fight against various diseases, and its future applications are exciting to explore.
合成法
3,6-Dihydroxy-6-methylcholanoic acid can be synthesized from ursolic acid, which is a triterpenoid found in plants. The synthesis involves the oxidation of the C-3 and C-6 hydroxyl groups of ursolic acid to form 3,6-Dihydroxy-6-methylcholanoic acid. The reaction is typically carried out using strong oxidizing agents such as chromium trioxide or potassium permanganate.
科学的研究の応用
3,6-Dihydroxy-6-methylcholanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, anti-viral, and anti-microbial activities. 3,6-Dihydroxy-6-methylcholanoic acid has also been found to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
CAS番号 |
123202-27-7 |
|---|---|
製品名 |
3,6-Dihydroxy-6-methylcholanoic acid |
分子式 |
C8H10N2O2S |
分子量 |
406.6 g/mol |
IUPAC名 |
(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-6,10,13-trimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C25H42O4/c1-15(5-8-22(27)28)18-6-7-19-17-14-25(4,29)21-13-16(26)9-11-24(21,3)20(17)10-12-23(18,19)2/h15-21,26,29H,5-14H2,1-4H3,(H,27,28)/t15-,16-,17+,18-,19+,20+,21-,23-,24-,25+/m1/s1 |
InChIキー |
WAUIOEWDALWOPQ-NKJSALJZSA-N |
異性体SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@]([C@H]4[C@@]3(CC[C@H](C4)O)C)(C)O)C |
SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)(C)O)C |
正規SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)(C)O)C |
その他のCAS番号 |
123202-28-8 |
同義語 |
3,6-dihydroxy-6-methylcholanoic acid 6-Me-HDCA 6-methylhyodeoxycholic acid 6-MHDC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4S)-5-[[(2S)-1-[(2S)-2-[[2-[(2R)-1-[(2S,3S)-2-[[(2S)-2-amino-3-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]oxypropanoyl]amino]-3-methylpent-4-enoyl]-2-methyl-3H-pyrrol-2-yl]-2-oxoethyl]carbamoyl]-2,5-dihydropyrrol-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid](/img/structure/B219432.png)


![[6-[[10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl] 4-[2-(4-azido-3-iodophenyl)ethylamino]-4-oxobutanoate](/img/structure/B219496.png)








